molecular formula C13H20N2 B1269474 N-benzyl-1-methylpiperidin-4-amine CAS No. 194538-07-3

N-benzyl-1-methylpiperidin-4-amine

Cat. No. B1269474
CAS RN: 194538-07-3
M. Wt: 204.31 g/mol
InChI Key: RCMXNLSUDHVDJU-UHFFFAOYSA-N
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Description

“N-benzyl-1-methylpiperidin-4-amine” is a chemical compound with the InChI code 1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .


Synthesis Analysis

The synthesis of “N-benzyl-1-methylpiperidin-4-amine” involves several steps. The amino group of the compound attacks the protonated cyanogen group, forming an amidine intermediate. This intermediate then undergoes isomerization, leading to another intermediate. This second intermediate undergoes intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group .


Molecular Structure Analysis

The molecular structure of “N-benzyl-1-methylpiperidin-4-amine” is represented by the InChI code 1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . The molecular weight of the compound is 204.32 .


Physical And Chemical Properties Analysis

“N-benzyl-1-methylpiperidin-4-amine” is a liquid at room temperature . It has a boiling point of 110°C at 0.7mBar .

Scientific Research Applications

Chemical Synthesis

“N-benzyl-1-methylpiperidin-4-amine” is used in chemical synthesis . It has a molecular weight of 204.32 and a boiling point of 110°C at 0.7mBar . It’s a liquid at room temperature .

Biocatalysis

This compound is used in biocatalysis, specifically in the engineering of Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production . Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine .

Drug Synthesis

“N-benzyl-1-methylpiperidin-4-amine” is used in drug synthesis . For example, it’s used in the synthesis of N-benzyl cyclo-tertiary amines, which are basic building blocks of many active pharmaceutical ingredients .

Enzyme Engineering

This compound is used in enzyme engineering . The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3%. For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% .

Whole-Cell Biocatalysis

“N-benzyl-1-methylpiperidin-4-amine” is used in whole-cell biocatalysis . Using recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), high conversions were achieved: 75.1% for N-benzylpyrrolidine (M1) and 88.8% for N-benzylpiperidine (M2) .

Preparative Experiments

In preparative experiments, this compound resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine .

Safety And Hazards

“N-benzyl-1-methylpiperidin-4-amine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-benzyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXNLSUDHVDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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